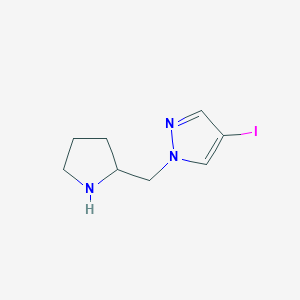

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-iodo-1-(pyrrolidin-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUMMNGPUBSLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the pyrrolidin-2-ylmethyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The pyrrolidin-2-ylmethyl group can be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow chemistry techniques and the use of automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Nucleophilic Addition to the Aldehyde Group

The aldehyde group undergoes nucleophilic additions with hydrazine derivatives to form hydrazones, semicarbazones, and related compounds.

Mechanistic Notes :

-

Hydrazone formation proceeds via nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by dehydration .

-

The electron-withdrawing trifluoromethyl group enhances electrophilicity of the aldehyde, accelerating nucleophilic addition .

Oxidation of the Aldehyde to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | Requires acidic conditions |

Key Observations :

-

The trifluoromethyl group remains stable under oxidative conditions, avoiding defluorination .

-

The product exhibits anti-tubercular activity, highlighting pharmacological relevance .

Palladium-Catalyzed β-Arylation

The compound participates in regioselective β-arylation via palladium catalysis, forming 3-aryl derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Arylation | Pd₂(dba)₃, Ag₂CO₃, HFIP, aryl iodide, RT (16 h) | 3-(Aryl)benzo[b]thiophene-6-carbaldehyde | 84% |

Mechanistic Insights :

-

The reaction proceeds via a Pd⁰/Pdᴵᴵ catalytic cycle involving oxidative addition of aryl iodide, transmetallation with Ag₂CO₃, and carbopalladation at the β-position of the benzo[b]thiophene .

-

The aldehyde acts as a directing group, enhancing regioselectivity .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic substitution to specific positions on the benzo[b]thiophene core.

| Reaction Type | Reagents/Conditions | Position Substituted | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-4 or C-5 | Limited by strong deactivation |

Electronic Effects :

-

The -CF₃ group deactivates the ring, reducing reactivity toward electrophiles.

-

Nitration occurs meta to -CF₃ but is not experimentally reported for this specific compound .

Reduction of the Aldehyde Group

The aldehyde can be reduced to a primary alcohol, though experimental data for this compound are sparse.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, RT | 3-(Trifluoromethyl)benzo[b]thiophene-6-methanol | Theoretical based on analogues |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Hydrazone formation | High |

Scientific Research Applications

4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-2-ylmethyl group can enhance the compound’s binding affinity and specificity for its target, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be contextualized by comparing it with analogous 4-iodopyrazole derivatives. Key differences arise from variations in the N1 substituent, iodine position, and resultant physicochemical/reactivity profiles.

Physicochemical Properties

Biological Activity

4-Iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula: CHIN

- Molecular Weight: 299.54 g/mol

- CAS Number: 2828444-29-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom enhances lipophilicity and may facilitate interactions through halogen bonding, potentially increasing binding affinity to target proteins.

Biological Activities

- Antitumor Activity:

- Antimicrobial Properties:

- Enzyme Inhibition:

Table 1: Summary of Biological Activities

| Activity Type | Target | IC Values (µM) | References |

|---|---|---|---|

| Antitumor | Ovarian Cancer | 2.76 | |

| Antimicrobial | E. coli | 40 | |

| Enzyme Inhibition | Aurora Kinases | <10 |

Notable Research

A study published in PubMed Central highlighted the synthesis and biological evaluation of pyrazole derivatives, including those similar to this compound, demonstrating significant antitumor activity across multiple cancer types . Another research effort focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the pyrazole ring could enhance biological potency against tumor cells .

Q & A

Q. What synthetic methodologies are effective for preparing 4-iodo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole?

A two-step approach is commonly employed:

- Step 1 : Protect the pyrrolidine nitrogen using ethyl vinyl ether under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form a stable intermediate .

- Step 2 : Introduce iodine via electrophilic substitution or metal-catalyzed iodination. For regioselective iodination at the 4-position, optimize reaction conditions (e.g., iodine source, temperature, and solvent polarity) based on precursor reactivity . Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via distillation or recrystallization (yields >90% reported under controlled conditions) .

Q. How can NMR spectroscopy confirm the structure of this compound?

- 1H NMR : Expect signals for pyrrolidine protons (δ 1.5–3.5 ppm, multiplet), pyrazole C-H (δ 7.5–8.5 ppm), and ethoxyethyl protecting group (if present, δ 1.1–1.4 ppm for CH3 and δ 3.4–3.8 ppm for OCH2) .

- 13C NMR : Pyrazole carbons (δ 140–160 ppm), iodine-substituted carbon (δ ~90 ppm), and pyrrolidine carbons (δ 20–60 ppm) . Validation : Compare experimental data with literature values for analogous iodopyrazoles to verify regiochemistry .

Advanced Research Questions

Q. How can Sonogashira cross-coupling reactions be optimized for this compound?

- Conditions : Use Pd(PPh3)4/CuI catalysts in a 1:1 THF/Et3N solvent system. Maintain inert atmosphere and temperatures of 60–80°C .

- Challenges : Steric hindrance from the pyrrolidin-2-ylmethyl group may reduce coupling efficiency. Mitigate by increasing catalyst loading (5–10 mol%) or using bulkier ligands (e.g., BippyPhos derivatives) . Monitoring : Track alkyne incorporation via GC-MS or 19F NMR (if fluorinated alkynes are used).

Q. How to address discrepancies in reaction yields during scale-up synthesis?

- Root Causes : Exothermic reactions during iodination or deprotection steps may lead to side products (e.g., diiodinated species or pyrrolidine ring-opening).

- Solutions :

- Control temperature gradients using jacketed reactors .

- Use high-purity reagents to minimize by-products (e.g., <0.1% water to prevent hydrolysis).

Data Reconciliation : Compare small-scale (0.1–1 mol) and pilot-scale (10+ mol) yields statistically to identify process bottlenecks .

Q. What computational approaches predict the electronic properties of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze HOMO-LUMO gaps, iodine’s electron-withdrawing effects, and charge distribution on the pyrazole ring .

- Applications : Correlate computational results with experimental UV-Vis spectra (λmax ~270–300 nm for iodopyrazoles) to assess photostability .

Q. How to resolve contradictions in spectral data for iodopyrazole derivatives?

- Case Study : If 1H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the pyrrolidine group) or tautomerism.

- Methods :

- Variable-temperature NMR to probe conformational changes .

- X-ray crystallography to confirm solid-state structure (e.g., compare with Acta Cryst. data for similar compounds) .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound?

- Distillation : Effective for low-melting-point intermediates (e.g., 70–72°C at 2.2 mbar) .

- Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals (>95% by HPLC) .

Q. How to analyze trace by-products in iodination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.